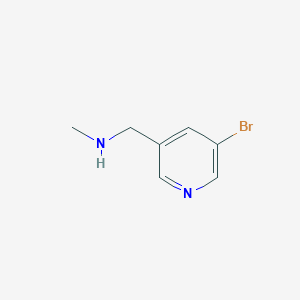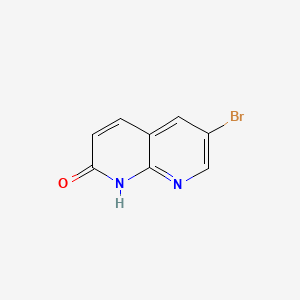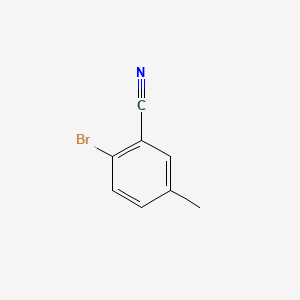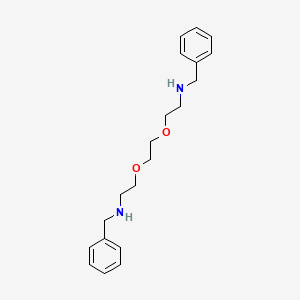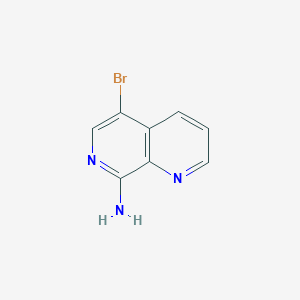
5-Bromo-1,7-naphthyridin-8-amine
Overview
Description
5-Bromo-1,7-naphthyridin-8-amine is a compound that is structurally related to naphthyridine derivatives, which have been the subject of various studies due to their potential applications in medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, particularly those based on 5,7-dimethyl-1,8-naphthyridine-2-amine and its interactions with various acids and amines.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves the formation of crystalline solids through non-covalent interactions such as hydrogen bonding. For instance, the formation of organic salts from 5,7-dimethyl-1,8-naphthyridine-2-amine and acids is achieved by integrating acidic units via a variety of non-covalent bonds, including classical hydrogen bonds . The synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid through nucleophilic replacement is another example of the synthetic routes employed for such compounds . Additionally, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia at room temperature has been reported, providing an alternative route to functionalized naphthyridines .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of classical hydrogen bonds and other intermolecular interactions. X-ray diffraction analysis has been used to characterize the crystal structures of these compounds, revealing the role of N-H...O and O-H...O hydrogen bonds in the formation of 3D framework structures . The crystal packing is often influenced by weak interactions such as π-π stacking and other secondary propagating interactions .
Chemical Reactions Analysis
Naphthyridine derivatives undergo various chemical reactions, including proton transfer and amination. The formation of supramolecular assemblies and organic salts is driven by the transfer of protons from acids to the aromatic nitrogen atoms of the naphthyridine moiety . Amination reactions can involve intermediates such as naphthyridyne, leading to the formation of amino-naphthyridines . The reactivity of these compounds is influenced by the presence of substituents and the conditions under which the reactions are carried out.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are closely related to their molecular structure and the intermolecular interactions present within their crystals. The melting points, elemental analysis, and infrared spectroscopy data provide information on the stability and composition of these compounds . The presence of classical hydrogen bonds and other non-covalent interactions contributes to the formation of stable crystalline structures with 2D or 3D architectures . These properties are essential for understanding the potential applications of naphthyridine derivatives in various fields.
Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Bromo-1,7-naphthyridin-8-amine is used as a starting material in the synthesis of various naphthyridine derivatives. A study by Woźniak and Plas (1978) described a new synthesis method using 8-amino-1,7-naphthyridine, demonstrating the compound's role in complex chemical reactions (Woźniak & Plas, 1978).
- Another study highlighted the compound's application in the amination of bromonaphthyridines using copper catalysis at room temperature. This method provided an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).
Potential in Antimalarial Drugs
- Research by Barlin and Tan (1985) explored the antimalarial potential of related compounds. They synthesized new N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing significant antimalarial activity in mouse models infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).
Future Directions
Naphthyridines, including 5-Bromo-1,7-naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines .
properties
IUPAC Name |
5-bromo-1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIOHWBZLIGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498384 | |
| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67967-17-3 | |
| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,7-naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



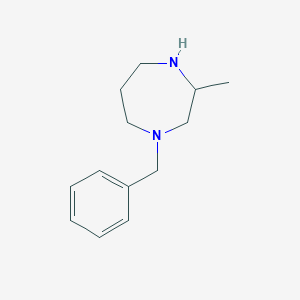
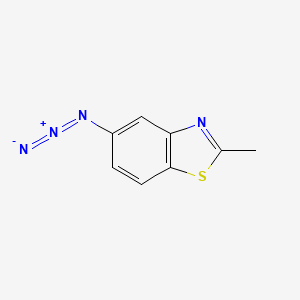

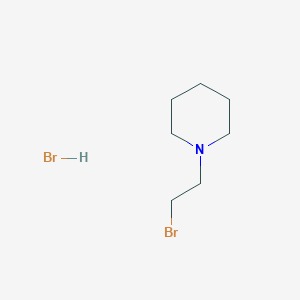
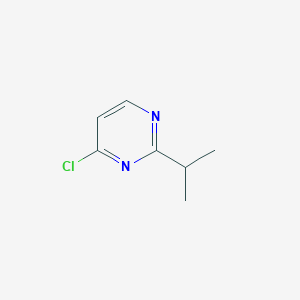
![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)


